Specific Chirality and Purity as a Procurement Differentiator
The compound is supplied with a defined (S)-stereochemistry, which is critical for the enantioselective synthesis of downstream chiral molecules . In contrast, the purchase of a racemic mixture or the (R)-enantiomer would introduce an unwanted stereoisomer, necessitating additional, costly chiral separation steps. The commercial availability of this specific enantiomer in high purity (NLT 98%) provides a clear procurement advantage over analogs that may be offered at lower chiral purity or as a racemate.
| Evidence Dimension | Stereochemical purity and identity |
|---|---|
| Target Compound Data | (S)-enantiomer, purity NLT 98% |
| Comparator Or Baseline | Racemic mixture or (R)-enantiomer |
| Quantified Difference | Qualitative: Defined stereochemistry eliminates need for chiral resolution. |
| Conditions | Vendor Certificate of Analysis (CoA) |
Why This Matters
This ensures predictable stereochemical outcomes in subsequent synthetic steps, directly reducing purification costs and improving yield of the desired enantiopure final product.
